6-((1-Methylcyclobutyl)methoxy)pyridin-3-amine
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Overview
Description
6-((1-Methylcyclobutyl)methoxy)pyridin-3-amine is a heterocyclic organic compound that features a pyridine ring substituted with an amine group at the 3-position and a methoxy group attached to a 1-methylcyclobutyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1-Methylcyclobutyl)methoxy)pyridin-3-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions, where a suitable methoxy donor reacts with a pyridine derivative.
Attachment of the 1-Methylcyclobutyl Moiety: This step involves the formation of a carbon-carbon bond between the pyridine ring and the 1-methylcyclobutyl group, which can be achieved through cross-coupling reactions using reagents such as Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-((1-Methylcyclobutyl)methoxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
6-((1-Methylcyclobutyl)methoxy)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 6-((1-Methylcyclobutyl)methoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
6-Methoxypyridin-3-amine: This compound has a similar structure but lacks the 1-methylcyclobutyl group.
6-((1-Isobutyl-3-methylcyclobutyl)methoxy)pyridin-3-amine: This compound has a similar structure but with different substituents on the cyclobutyl ring
Uniqueness
6-((1-Methylcyclobutyl)methoxy)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-methylcyclobutyl group enhances its stability and may improve its interaction with biological targets compared to similar compounds .
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
6-[(1-methylcyclobutyl)methoxy]pyridin-3-amine |
InChI |
InChI=1S/C11H16N2O/c1-11(5-2-6-11)8-14-10-4-3-9(12)7-13-10/h3-4,7H,2,5-6,8,12H2,1H3 |
InChI Key |
BVLGJAFQOKRPCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)COC2=NC=C(C=C2)N |
Origin of Product |
United States |
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